Superior 5-HT₄ Receptor Agonist Potency via the PF-04995274 Scaffold
PF-04995274, which incorporates the target compound as its central scaffold, demonstrates single-digit nanomolar to sub-nanomolar Ki and EC₅₀ values across human 5-HT₄A/B/D/E isoforms. In contrast, the des-hydroxy analog (lacking the 4-OH group) shows >100-fold reduced functional activity, confirming that the 4-hydroxyl group is essential for high-affinity receptor engagement [1].
| Evidence Dimension | 5-HT₄ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | PF-04995274 (contains target scaffold): Ki = 0.15–0.46 nM for human 5-HT₄A/B/D/E |
| Comparator Or Baseline | Des-hydroxy analog (4-((tetrahydro-2H-pyran-4-yl)methyl)piperidine): Ki not reported; functional activity >100-fold lower |
| Quantified Difference | >100-fold reduction in functional activity for des-hydroxy analog (exact Ki not reported) |
| Conditions | Human recombinant 5-HT₄ receptor isoforms expressed in HEK293 cells; radioligand binding assay |
Why This Matters
The 4-hydroxyl group is critical for achieving sub-nanomolar 5-HT₄ receptor potency, which is directly linked to the therapeutic window required for Alzheimer's disease cognitive enhancement.
- [1] Brodney, M. A.; et al. Identification of Multiple 5-HT₄ Partial Agonist Clinical Candidates for the Treatment of Alzheimer's Disease. J. Med. Chem. 2012, 55 (21), 9240–9253. View Source
